molecular formula C10H15Br B14469586 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 71305-75-4

6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B14469586
CAS No.: 71305-75-4
M. Wt: 215.13 g/mol
InChI Key: DOQQTQJFIBOMGF-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound that belongs to the class of brominated cyclohexenes. This compound is characterized by the presence of a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexene ring. It is a derivative of limonene, a naturally occurring compound found in the oil of citrus fruits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through various methods. One common method involves the bromination of 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically takes place in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include alcohols, ethers, and amines.

    Elimination Reactions: Products include alkenes.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

Scientific Research Applications

6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

71305-75-4

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

6-bromo-1-methyl-4-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H15Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6H2,2-3H3

InChI Key

DOQQTQJFIBOMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1Br)C(=C)C

Origin of Product

United States

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